molecular formula C9H15NOS B13621718 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine

2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine

Cat. No.: B13621718
M. Wt: 185.29 g/mol
InChI Key: VOSKRARTNDXWKP-UHFFFAOYSA-N
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Description

2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, an isopropoxy group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Various amine derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-propan-2-yloxy-2-thiophen-3-ylethanamine

InChI

InChI=1S/C9H15NOS/c1-7(2)11-9(5-10)8-3-4-12-6-8/h3-4,6-7,9H,5,10H2,1-2H3

InChI Key

VOSKRARTNDXWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CN)C1=CSC=C1

Origin of Product

United States

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